5,6,7,8-Tetrabromo-1-methyl-2,3-dihydro-1H-imidazo[1,2-A]benzimidazole
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Overview
Description
N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds
Preparation Methods
The synthesis of N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole involves the amination of 2,4,5,6,7-pentabromobenzimidazole with 2-(methylamino)ethanol . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby interfering with their normal function . This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis.
Comparison with Similar Compounds
N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole is similar to other benzimidazole derivatives, such as:
Tetrabromobenzotriazole (TBB): Both compounds are inhibitors of protein kinases, but they differ in their selectivity and potency.
Pentabromobenzimidazole: This compound is a precursor in the synthesis of N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole.
The uniqueness of N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole lies in its specific structure and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
888498-10-0 |
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Molecular Formula |
C10H7Br4N3 |
Molecular Weight |
488.80 g/mol |
IUPAC Name |
5,6,7,8-tetrabromo-3-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H7Br4N3/c1-16-2-3-17-9-7(14)5(12)4(11)6(13)8(9)15-10(16)17/h2-3H2,1H3 |
InChI Key |
QHCZROILDUNGRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C1=NC3=C2C(=C(C(=C3Br)Br)Br)Br |
Origin of Product |
United States |
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